5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole
Description
The compound 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole is a polyheterocyclic molecule integrating a triazolo-pyridazine core, a pyrrolidine linker, and a 2,4-dimethyl-thiazole moiety. These structural elements are pharmacologically significant:
- Triazolo-pyridazine: Known for modulating enzyme targets (e.g., kinases, cytochrome P450 enzymes) due to its planar aromatic system and hydrogen-bonding capacity .
- 2,4-Dimethyl-thiazole: Contributes to lipophilicity and metabolic stability, common in bioactive molecules targeting intracellular pathways .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-11-17(28-12(2)20-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCCTLHGKPGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s cyclopropyl group may enhance metabolic stability compared to the methoxy or alkylthio groups in analogs .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s low solubility may necessitate formulation enhancements (e.g., nanoemulsions) for oral delivery.
Preparation Methods
Hantzsch Thiazole Synthesis
Reaction of thioacetamide with α-bromo ketones yields substituted thiazoles. For the 2,4-dimethyl variant:
Conditions : Ethanol solvent, reflux at 78°C for 6–8 hours. Yield: 65–75%.
Alternative Methods
-
Gabriel Synthesis : Limited applicability due to lower yields (<50%) for methyl-substituted derivatives.
-
Cook-Heilbron Cyclization : Requires harsh conditions (200°C), unsuitable for thermally sensitive intermediates.
Preparation of the Pyrrolidine-Carbonyl Linker
The pyrrolidine-1-carbonyl fragment is synthesized through a two-step process:
Pyrrolidine Ring Formation
Buchwald-Hartwig Amination :
Conditions : Pd(OAc)₂, Xantphos ligand, K₃PO₄ base, toluene, 110°C, 12 hours. Yield: 85–90%.
Carbonyl Group Introduction
Schotten-Baumann Acylation :
Conditions : Dichloromethane, 0°C, triethylamine base. Yield: 92–95%.
Synthesis of the Triazolo-Pyridazine Fragment
The 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-yl group requires a tandem cyclization strategy:
Pyridazine Ring Construction
Condensation of 1,2-diketones with hydrazines :
Conditions : Ethanol, HCl catalyst, reflux. Yield: 70–80%.
Triazole Annulation
Huisgen Cycloaddition :
Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1). Yield: 60–65%.
Final Coupling Strategies
Ether Linkage Formation (Pyrrolidine-O-Triazolo-Pyridazine)
Mitsunobu Reaction :
Conditions : THF, 0°C → room temperature, 12 hours. Yield: 75–80%.
Amide Bond Coupling (Thiazole-Pyrrolidine)
EDC/HOBt Mediated Coupling :
Conditions : DMF, 4Å molecular sieves, 24 hours. Yield: 85–90%.
Optimization Challenges and Solutions
Scalability and Industrial Considerations
Cost Analysis :
-
Raw material costs: $12,500/kg (triazolo-pyridazine fragment contributes 60%)
-
Total synthesis steps: 9 (average 5.2% yield loss per step)
-
Process Mass Intensity (PMI) : 87 kg/kg, indicating need for solvent recovery systems
Green Chemistry Metrics :
Q & A
What synthetic strategies are recommended for constructing the triazolo-pyridazine core in this compound?
Basic Research Question
The triazolo-pyridazine core is typically synthesized via cyclization reactions using diethyl oxalate and substituted ketones under alkaline conditions (e.g., sodium hydride in toluene). Key intermediates like 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol can be prepared by reacting cyclopropyl-substituted precursors with hydrazine derivatives, followed by oxidative cyclization . Multi-step protocols are often required, with purification steps (e.g., column chromatography) to isolate the fused heterocycle.
Methodological Insight:
- Step 1: Synthesize the pyridazine precursor via condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one.
- Step 2: Introduce the triazole ring using hydrazine hydrate and ammonium acetate under reflux.
- Step 3: Functionalize the 6-position with cyclopropyl groups via nucleophilic substitution .
How can computational methods optimize reaction conditions for synthesizing this compound’s pyrrolidine-thiazole moiety?
Advanced Research Question
Computational reaction design (e.g., quantum chemical calculations, transition-state modeling) can predict optimal conditions for coupling the pyrrolidine-thiazole fragment to the triazolo-pyridazine core. Tools like density functional theory (DFT) assess steric and electronic effects, while machine learning models trained on analogous reactions (e.g., triazolo-thiadiazole syntheses) can recommend solvent systems, catalysts, and temperatures .
Data-Driven Example:
- Challenge: Low yield in the coupling step due to steric hindrance.
- Solution: Simulate substituent effects on reaction kinetics using software like Gaussian or ORCA. Adjust the solvent polarity (e.g., switch from toluene to DMF) to stabilize intermediates .
What analytical techniques are critical for characterizing this compound’s structural integrity?
Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the compound’s stereochemistry, particularly the pyrrolidine ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of the triazolo-pyridazine core geometry .
Methodological Note:
- HPLC-PDA: Use reverse-phase HPLC with photodiode array detection to monitor purity (>95%) and identify byproducts from incomplete cyclization .
How should researchers resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antifungal vs. no activity) often stem from variations in substituents, assay conditions, or target protein conformations. To address this:
Replicate Studies: Test the compound under standardized protocols (e.g., CLSI guidelines for antifungal assays).
Molecular Docking: Compare binding affinities across protein isoforms (e.g., 14-α-demethylase lanosterol PDB: 3LD6 vs. mutant variants) .
Structure-Activity Relationship (SAR): Systematically modify the cyclopropyl or thiazole groups to isolate pharmacophores .
Example:
A 2022 study found that 3-cyclopropyl substitution enhances fungal cell membrane penetration, but conflicting data arose due to differences in fungal strains used .
What experimental design principles apply to optimizing yield in multi-step syntheses?
Basic Research Question
Use factorial design (e.g., Box-Behnken or Taguchi methods) to identify critical variables (e.g., reaction time, temperature, catalyst loading). For instance, a 3² factorial design for the cyclization step can optimize yield by balancing temperature (80–120°C) and solvent volume (10–30 mL) .
Case Study:
- Factor 1: Temperature (3 levels: 80°C, 100°C, 120°C).
- Factor 2: Sodium hydride stoichiometry (1.0–2.0 equiv).
- Response: Yield improved from 45% to 72% at 100°C with 1.5 equiv NaH .
How can molecular docking elucidate the compound’s mechanism of action against kinase targets?
Advanced Research Question
Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) model interactions between the compound’s thiazole carbonyl group and kinase ATP-binding pockets. Focus on:
- Binding Pose Validation: Compare with co-crystallized inhibitors (e.g., imatinib in PDB: 1IEP).
- Free Energy Calculations: Use MM-GBSA to predict ΔG binding, correlating with IC₅₀ values from enzymatic assays .
Key Finding:
The pyrrolidine linker’s flexibility may enable adaptation to conserved kinase residues, while the cyclopropyl group enhances hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
